

# Branebrutinib Tec family kinase selectivity

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## Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

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## Tec Family Kinase Selectivity Profile

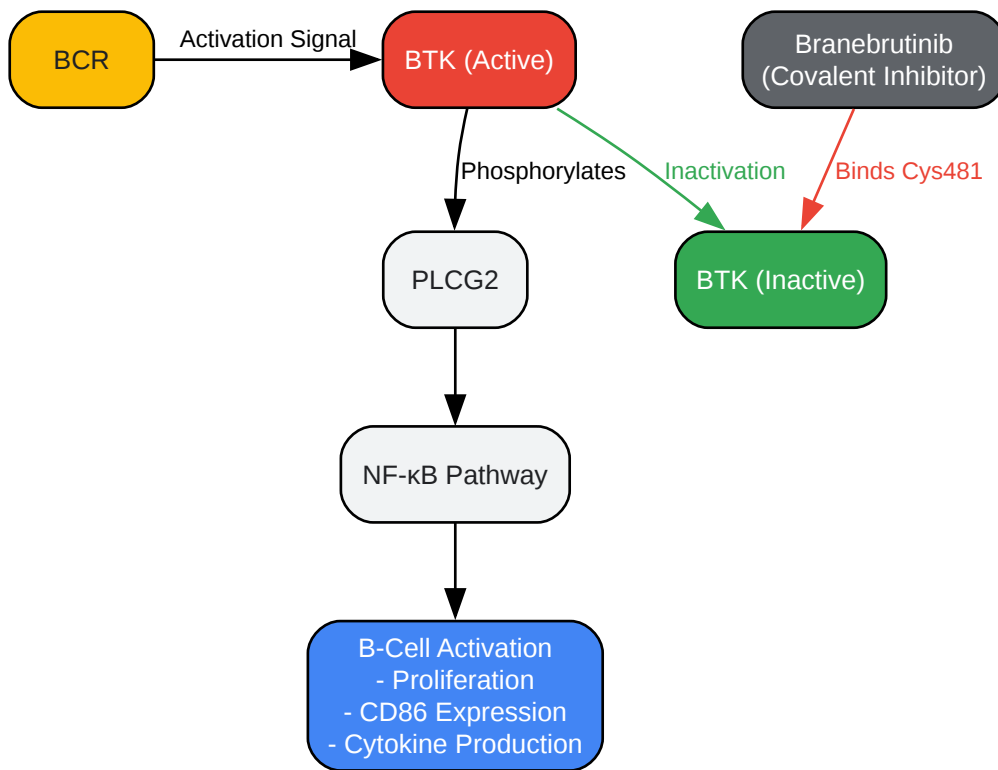
Kinase	IC <sub>50</sub> (nM)	Fold-Selectivity (vs. other kinases)
BTK	0.1	Reference
TEC	0.9	~9-fold
BMX	1.5	~15-fold
TXK	5	~50-fold

Source: [1]

Beyond the Tec family, **branebrutinib** demonstrates exceptional broader kinase selectivity, reported to be over **5,000-fold selective for BTK** compared to 240 other kinases [2] [1].

## Mechanism of Action and Experimental Insights

**Branebrutinib** is designed as a covalent irreversible inhibitor that binds to the **cysteine 481 (Cys481)** residue in the ATP-binding pocket of BTK, leading to permanent inactivation of the enzyme [2] [3]. This mechanism is visualized in the following signaling pathway diagram:



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The experimental data supporting **branebrutinib**'s potency and selectivity comes from several key methodologies:

- **In Vitro Kinase Assays:** Determination of  $IC_{50}$  values against purified kinases [1]
- **Whole Blood Assay:** Measurement of BTK inactivation rate ( $3.5 \times 10^{-4} \text{ nM}^{-1} \cdot \text{min}^{-1}$ ) in human whole blood [1]
- **Cellular Functional Assays:**
  - **B Cell Proliferation Assay:** Inhibition of antigen-driven B cell proliferation ( $IC_{50} < 1 \text{ nM}$ ) [1]
  - **CD86 Expression Assay:** Measurement of inhibited CD86 surface expression on B cells after stimulation ( $IC_{50} < 1 \text{ nM}$ ) [1]
  - **Cytokine Production Assay:** Inhibition of antigen-dependent interleukin-6 production ( $IC_{50} < 1 \text{ nM}$ ) [1]

## Clinical and Preclinical Relevance

The high selectivity of **branebrutinib** translates to robust **pharmacodynamic effects** despite rapid clearance from plasma [2]. In healthy volunteers, a single 10 mg dose achieved **100% BTK occupancy** in peripheral

blood [2]. The BTK occupancy half-life was substantially longer (115-154 hours) than the plasma half-life (1.2-1.7 hours), enabling sustained target coverage even after the drug is cleared from circulation [2].

This profile supported its clinical development for immune-mediated diseases including **rheumatoid arthritis, systemic lupus erythematosus, Sjögren's Syndrome, and atopic dermatitis** [4]. However, based on available data, **branebrutinib** appears to have reached **Phase 2 trials** without progressing further toward approval [4].

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## References

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